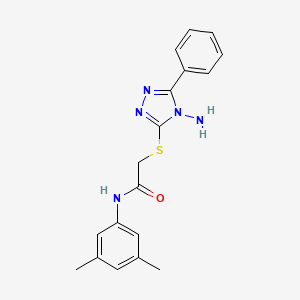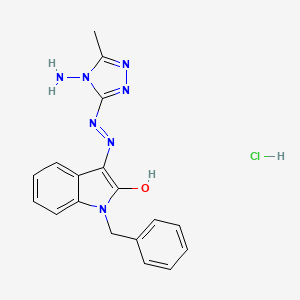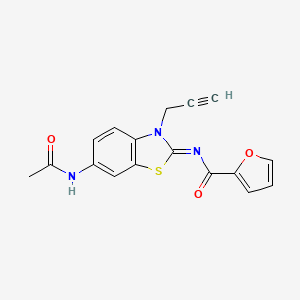![molecular formula C15H21N3O2S B2394342 2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline CAS No. 1396866-97-9](/img/structure/B2394342.png)
2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline, also known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various diseases. It was initially developed as an antihistamine but was later found to have neuroprotective properties.
Scientific Research Applications
Synthesis and Chemical Properties
- Isoquinolines, including derivatives similar to the compound , are synthesized through reactions with dimethyl acetylenedicarboxylate (DMAD) in the presence of amides, producing specific isoquinolinyl compounds. This method demonstrates the flexibility in modifying isoquinoline structures for various applications (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007).
Anticancer Applications
- Isoquinoline derivatives have been evaluated as potential anticancer agents. For example, certain isoquinoline derivatives showed promising antitumor activity when incorporated into targeted delivery systems like transferrin-conjugated liposomes, indicating the potential of isoquinoline structures in cancer treatment (Yang, Yang, Chai, Yang, Lee, Liao, & Teng, 2015).
Use in Solar Cell Technology
- Certain isoquinoline derivatives have been used in dye-sensitized solar cells to improve photoelectric conversion efficiency. This suggests that modifications of the isoquinoline structure can be effectively utilized in renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).
Applications in Synthesis of Other Compounds
- Isoquinoline derivatives play a role in the synthesis of various compounds. For example, they can be used in three-component coupling reactions, indicating their utility as intermediates in complex chemical syntheses (Yadav, Reddy, Yadav, & Gupta, 2008).
Drug Development
- Isoquinolinesulfonamides, structurally related to the compound , have shown potential as inhibitors of human carbonic anhydrases, a key target in drug development for various diseases (Mader, Brynda, Gitto, Agnello, Pachl, Supuran, Chimirri, & Řezáčová, 2011).
properties
IUPAC Name |
2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-17(2)21(19,20)16-10-5-6-11-18-12-9-14-7-3-4-8-15(14)13-18/h3-4,7-8,16H,9-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEDESLBZFWKSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2394260.png)
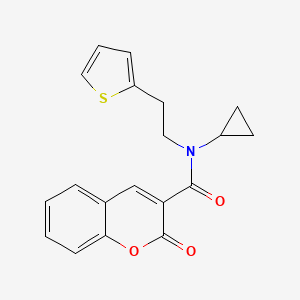
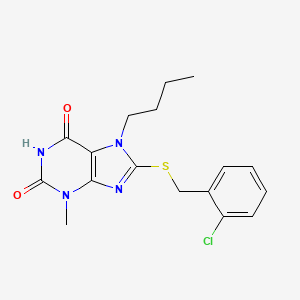
![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)
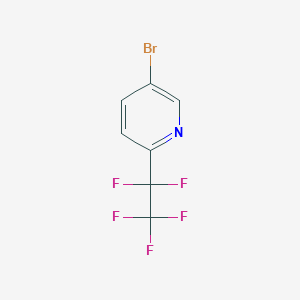
![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)

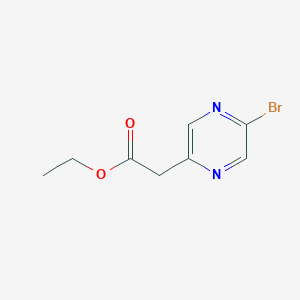
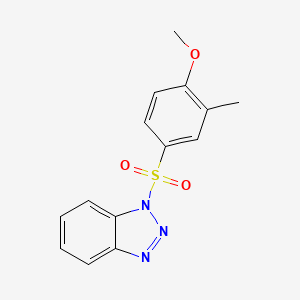
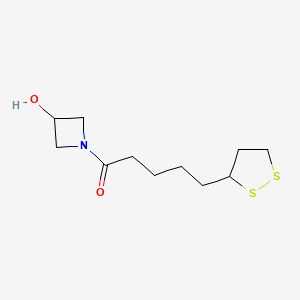
![(1beta,5beta)-2-Azabicyclo[3.1.0]hexa-3-ene-2,6beta-dicarboxylic acid 2-tert-butyl ester](/img/structure/B2394275.png)
